molecular formula C19H16N6O2S B2897353 N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide CAS No. 1189676-87-6

N-(4-acetamidophenyl)-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide

Número de catálogo: B2897353
Número CAS: 1189676-87-6
Peso molecular: 392.44
Clave InChI: PHDFRVKOSWTIPV-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-acetamidophenyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It has been studied for its potential anticonvulsant properties and as an anticancer agent .


Synthesis Analysis

The compound was synthesized using 2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide as a precursor . The newly synthesized compounds were characterized by IR, (1)H NMR, and mass spectral data .


Molecular Structure Analysis

The molecular structure of the compound was confirmed chemically by elemental analyses and spectral data (IR, 1 H NMR, 13 C NMR, and Mass) .


Chemical Reactions Analysis

The compound was used as a precursor for the syntheses of novel quinoxaline derivatives with potential anticonvulsant properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using IR, (1)H NMR, and mass spectral data .

Aplicaciones Científicas De Investigación

Synthesis and Biological Evaluation

Researchers have developed methods for synthesizing novel quinoxaline derivatives, including those related to the specified compound, to explore their potential anticonvulsant properties. For instance, a study by Alswah et al. (2013) utilized a precursor similar to the specified compound for synthesizing quinoxaline derivatives with significant anticonvulsant activities identified through evaluations using the metrazol-induced convulsions model (Alswah, Ghiaty, El-Morsy, & El-Gamal, 2013).

Antimicrobial and Antifungal Activities

The antimicrobial and antifungal potential of quinoxaline derivatives has been another area of interest. Badran, Abouzid, and Hussein (2003) synthesized various fused triazolo and ditriazoloquinoxaline derivatives, assessing their in vitro antimicrobial and antifungal activities. Their findings indicated potent antibacterial activity for certain compounds, underscoring the therapeutic potential of these derivatives (Badran, Abouzid, & Hussein, 2003).

Anticancer Activities

The anticancer activities of quinoxaline derivatives have also been explored, with some compounds demonstrating significant cytotoxicity against various cancer cell lines. Reddy et al. (2015) synthesized a new series of triazolo[4,3-a]-quinoline derivatives and evaluated their anticancer activity, identifying compounds with significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).

Analgesic, Anti-inflammatory, and Antioxidant Activities

Compounds derived from quinoxaline have been tested for their analgesic, anti-inflammatory, and antioxidant activities. El-Gazzar, Hafez, and Nawwar (2009) synthesized acyclic nucleosides analogues from pyrimido[4,5-b]quinolines, exhibiting significant activity in these domains, potentially offering new therapeutic avenues (El-Gazzar, Hafez, & Nawwar, 2009).

Positive Inotropic Activity

Certain derivatives have shown promise in evaluations for positive inotropic activity, which could have implications for heart disease treatment. Zhang et al. (2008) synthesized a series of N-(4,5-dihydro-[1,2,4]triazolo[4,3-a]quinolin-7-yl)-2-(piperazin-1-yl)acetamide derivatives, evaluating their positive inotropic activity and identifying compounds with favorable activity compared to standard drugs (Zhang, Cui, Hong, Quan, & Piao, 2008).

Direcciones Futuras

The compound may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs . The discrepancy between the compound’s good in vitro activities and its poor in vivo activities indicates that optimization of its pharmacokinetic properties may yield compounds with greater bioavailabilities and better antischistosomiasis activities in vivo .

Propiedades

IUPAC Name

N-(4-acetamidophenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-12(26)21-13-6-8-14(9-7-13)22-17(27)10-28-19-18-24-20-11-25(18)16-5-3-2-4-15(16)23-19/h2-9,11H,10H2,1H3,(H,21,26)(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDFRVKOSWTIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.